molecular formula C4H3ClIN3 B11860800 5-Chloro-3-iodopyrazin-2-amine

5-Chloro-3-iodopyrazin-2-amine

Cat. No.: B11860800
M. Wt: 255.44 g/mol
InChI Key: QCTJOBBGHAEHHQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-iodopyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes chlorination followed by iodination under controlled conditions. The reaction conditions often involve the use of chlorinating agents like thionyl chloride or phosphorus pentachloride, and iodinating agents such as iodine or potassium iodide in the presence of oxidizing agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodopyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazines, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

5-Chloro-3-iodopyrazin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-iodopyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms can form halogen bonds with target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-iodopyridine
  • 3-Chloro-5-iodopyridine
  • 2-Chloro-5-iodopyrimidine

Uniqueness

5-Chloro-3-iodopyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications .

Properties

IUPAC Name

5-chloro-3-iodopyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClIN3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTJOBBGHAEHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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